N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-12-6-5-7-14(10-12)24(22,23)18-9-8-17-15-11-16(21(3)4)20-13(2)19-15/h5-7,10-11,18H,8-9H2,1-4H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNGNHBJDNRVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbenzenesulfonamide, a complex organic compound, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.45 g/mol. Its structure includes a pyrimidine ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antibacterial Activity
Research indicates that the compound exhibits notable antibacterial properties. It has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as yeast species like Candida albicans. The Minimum Inhibitory Concentration (MIC) values suggest that it is a potent antibacterial agent, comparable to standard antibiotics.
The mechanism by which this compound exerts its antibacterial effects involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key bacterial enzymes, disrupting metabolic pathways essential for bacterial survival.
- Membrane Disruption : It can interact with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Formation of Ion-Pair Complexes : It has been observed to form ion-associate complexes with sodium tetraphenyl borate, which could play a role in its bioactivity.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Molecular Docking Studies :
- Toxicity Assessment :
Potential Therapeutic Applications
Given its biological activity, this compound may have applications in:
- Antibiotic Development : As an antibacterial agent against resistant strains.
- Pharmaceutical Research : As a lead compound in drug discovery programs targeting bacterial infections.
- Biochemical Research : For studying enzyme inhibition and cellular processes in microbial systems.
Comparison with Similar Compounds
Key Research Findings and Hypotheses
Kinase Inhibition : Molecular docking studies suggest the target compound binds to the ATP pocket of kinases but with lower affinity than Dasatinib due to the absence of thiazole-carboxamide interactions.
Selectivity : The 3-methylbenzenesulfonamide may reduce off-target effects compared to Dasatinib’s broad kinase inhibition.
Synthetic Accessibility : The target compound’s straightforward synthesis (e.g., SNAr reactions on pyrimidine) offers advantages over Dasatinib’s complex multi-step synthesis .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbenzenesulfonamide with high purity?
- Answer : Optimize the synthesis using stepwise coupling reactions. For example:
- Step 1 : React 6-(dimethylamino)-2-methylpyrimidin-4-amine with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate.
- Step 2 : Sulfonamide formation via reaction with 3-methylbenzenesulfonyl chloride in the presence of triethylamine (TEA) as a base .
- Critical parameters : Maintain temperatures below 60°C to avoid side reactions. Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Reported yields range from 65–83% under controlled conditions .
Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?
- Answer : Employ single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Key steps:
- Crystallization : Use slow evaporation of a saturated solution in DMSO/ethanol (1:3).
- Data collection : At 100 K to minimize thermal motion artifacts.
- Refinement : Use SHELXL or Olex2 software. A typical R-factor < 0.05 indicates high reliability .
- Example : Similar pyrimidine sulfonamides show triclinic P 1 space groups with intermolecular hydrogen bonds stabilizing the lattice .
Q. What analytical techniques are essential for characterizing its physicochemical properties?
- Answer : A combination of:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substituent connectivity (e.g., δ 2.35 ppm for methyl groups on the pyrimidine ring).
- HPLC-MS : C18 column (ACN/water + 0.1% formic acid) to confirm purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 404.2) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C common for sulfonamides) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across in vitro studies be resolved?
- Answer : Address discrepancies via:
- Dose-response profiling : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
- Assay standardization : Use ATP-based viability assays (e.g., CellTiter-Glo) with controls for solvent interference (e.g., DMSO ≤0.1%).
- Mechanistic studies : Compare target engagement (e.g., kinase inhibition) using SPR or ITC to validate binding affinities .
- Example : A 2021 study resolved contradictions by identifying off-target effects at high concentrations (>50 µM) .
Q. What strategies improve the metabolic stability of this compound in preclinical models?
- Answer : Focus on structural modifications guided by SAR:
- Pyrimidine ring : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to reduce CYP450-mediated oxidation .
- Sulfonamide linker : Replace with a metabolically stable bioisostere (e.g., oxadiazole) while maintaining hydrogen-bonding capacity.
- In vitro validation : Use liver microsomes (human/rat) to measure half-life (t₁/₂). A 2024 study achieved t₁/₂ > 2 hours by methylating the benzenesulfonamide moiety .
Q. How can computational models reconcile differences between predicted and experimental binding affinities?
- Answer : Refine docking and MD simulations by:
- Force field selection : Use AMBER or CHARMM for sulfonamide-protein interactions.
- Solvent effects : Include explicit water molecules in the binding pocket.
- Validation : Compare with experimental IC₅₀ values from kinase assays (e.g., EGFR inhibition). A 2022 study achieved a correlation coefficient (R²) of 0.89 by integrating free-energy perturbation (FEP) calculations .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
